5,7-Dimethyl-2-tetralone

Description

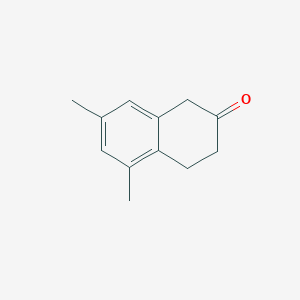

Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethyl-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-8-5-9(2)12-4-3-11(13)7-10(12)6-8/h5-6H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLBOUOFVRYIQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2CCC(=O)CC2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439186 | |

| Record name | 5,7-Dimethyl-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150331-48-9 | |

| Record name | 5,7-Dimethyl-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of 5,7-Dimethyl-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

Abstract: The tetralone scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block for a wide array of natural products and therapeutically significant agents.[1] This guide focuses on the chemical properties of 5,7-Dimethyl-2-tetralone, a specific derivative within this important class. Due to the limited availability of primary experimental data for this exact isomer in surveyed literature, this document will leverage detailed, published data for the closely related isomer, 5,8-Dimethyl-2-tetralone , to provide a robust and illustrative technical framework. This approach allows for a deep exploration of the synthetic pathways, spectroscopic characterization, and chemical reactivity inherent to the dimethyl-2-tetralone core, while also discussing the expected electronic and structural distinctions between the 5,7- and 5,8-isomers.

Introduction to the Dimethyl-2-Tetralone Scaffold

The 2-tetralone framework, characterized by a fused benzene ring and a cyclohexanone ring, is a cornerstone in organic synthesis. Its rigid bicyclic structure and versatile ketone functionality make it an ideal starting point for constructing complex molecular architectures. The addition of dimethyl groups to the aromatic ring, as in 5,7- or 5,8-dimethyl-2-tetralone, introduces specific steric and electronic modifications that can be exploited to fine-tune molecular properties, influence reaction regioselectivity, and serve as key recognition elements in biologically active molecules. These derivatives are valuable intermediates in the synthesis of compounds targeting a range of disorders, including dopaminergic agents and novel antidepressants.[2]

Physicochemical and Spectroscopic Properties

Comprehensive experimental data for this compound is not extensively reported in primary scientific literature. However, its basic molecular properties can be defined. For a practical comparison, the documented properties of the 5,8-isomer are provided.

| Property | This compound | 5,8-Dimethyl-2-tetralone (Isomer for Comparison) |

| CAS Number | 150331-48-9[3] | 55941-83-8 |

| Molecular Formula | C₁₂H₁₄O[3] | C₁₂H₁₄O[4] |

| Molecular Weight | 174.24 g/mol [3] | 174.24 g/mol [4] |

| Appearance | Powder or Liquid | Not explicitly stated, likely an oil or low-melting solid |

| Boiling Point | Not reported | Not reported |

| Melting Point | Not reported | Not reported |

| Infrared (IR) ν_max | Not reported | 1716 cm⁻¹ (C=O stretch)[4] |

| ¹H NMR (CDCl₃) | Predicted, not experimental | δ 6.93 (2H, bs, ArH), 3.51 (2H, m, C1-H), 3.04 (2H, m, C4-H), 2.60 (2H, m, C3-H), 2.33 (3H, s, Ar-CH₃), 2.24 (3H, s, Ar-CH₃)[4] |

| Mass Spec (m/z) | Not reported | 174 (M⁺, 100%), 132 (81%)[4] |

Synthesis and Mechanistic Rationale: An Isomer-Based Approach

While a specific protocol for this compound is elusive, a robust, multi-step synthesis for the 5,8-isomer has been detailed by Banerjee et al.[4][5] This pathway provides critical insight into the chemical logic for constructing the dimethyl-2-tetralone core and serves as a validated template. The synthesis begins with commercially available p-xylene.

Causality Behind Experimental Choices:

-

Friedel-Crafts Acylation: This classic reaction attaches the butyric acid side chain to the electron-rich p-xylene ring. The Lewis acid catalyst (e.g., AlCl₃) activates the acylating agent, enabling electrophilic aromatic substitution.

-

Intramolecular Cyclization: Polyphosphoric acid (PPA) is a strong dehydrating agent and proton source. It protonates the carboxylic acid, which then undergoes an intramolecular electrophilic attack on the aromatic ring to form the six-membered alicyclic ring of the 1-tetralone.

-

Conversion to Dihydronaphthalene: The conversion from a 1-tetralone to a 2-tetralone is not direct. A common strategy involves creating an olefin intermediate. Here, the ketone is likely protected as a ketal, followed by dehydration to form the thermodynamically stable dihydronaphthalene.[4]

-

Epoxidation: Meta-chloroperoxybenzoic acid (m-CPBA) is a standard reagent for the epoxidation of alkenes. It selectively delivers an oxygen atom to the double bond, forming a strained three-membered epoxide ring.

-

Acid-Catalyzed Rearrangement: The epoxide, upon protonation with dilute acid, undergoes a ring-opening rearrangement. This is a key step where a hydride shift or related mechanism leads to the formation of the ketone at the C2 position, yielding the final 2-tetralone product.

Protocol: Synthesis of 5,8-Dimethyl-2-tetralone[4]

Step 1-2: Preparation of 5,8-Dimethyl-1-tetralone

-

This starting material is prepared via Friedel-Crafts acylation of p-xylene with a suitable acylating agent, followed by intramolecular cyclization using polyphosphoric acid.

Step 3: 5,8-Dimethyl-1,2-dihydronaphthalene

-

A solution of 5,8-dimethyl-1-tetralone (6.91 mmol), p-toluenesulfonic acid (35 mg), and 2,4-pentanediol (27.6 mmol) in dry toluene (60 mL) is refluxed in a Dean-Stark apparatus for 48 hours.

-

The reaction mixture is cooled and poured into a dilute sodium bicarbonate solution (5%, 50 mL) and extracted with toluene.

-

The organic extract is washed with saturated sodium chloride, dried over magnesium sulfate, and evaporated. The residue is distilled to afford the dihydronaphthalene product.

Step 4-5: 5,8-Dimethyl-2-tetralone

-

To a solution of m-chloroperbenzoic acid (79% purity, 28.5 mmol) in dichloromethane (70 mL), cooled to 0-5°C, is added dropwise a solution of 5,8-dimethyl-1,2-dihydronaphthalene (18.9 mmol) in dichloromethane (20 mL).

-

The mixture is stirred at 0-5°C for 6 hours and then filtered.

-

The organic layer is washed with sodium sulfite solution, sodium bicarbonate solution, and brine, then dried over magnesium sulfate and evaporated to yield the crude epoxide.

-

The crude epoxide is dissolved in a mixture of acetone (50 mL) and 3N sulfuric acid (15 mL) and stirred at room temperature for 1 hour.

-

The solution is diluted with water and extracted with ether. The combined ethereal extracts are washed, dried, and evaporated.

-

The final product is purified by column chromatography (silica gel, hexane:ether 9:1) to yield 5,8-dimethyl-2-tetralone.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by two key features: the carbonyl group and the adjacent α-methylene protons.

-

Carbonyl Reactivity: The ketone can undergo standard nucleophilic additions (e.g., Grignard reactions, hydride reduction) and reductive amination to install functionality at the C2 position.

-

α-Carbon Reactivity (Enolate Chemistry): The protons on the C1 and C3 positions are acidic and can be removed by a base to form an enolate. The C1 position is benzylic, making these protons particularly acidic and their removal often thermodynamically favored. This enolate is a powerful nucleophile, enabling a wide range of transformations such as alkylations, aldol condensations, and Michael additions, which are fundamental for building molecular complexity.

The dimethyl substituents on the aromatic ring exert an electron-donating effect through hyperconjugation, slightly increasing the electron density of the aromatic system. This can subtly influence the acidity of the benzylic C1 protons and the reactivity of the aromatic ring towards further electrophilic substitution, although the existing substitution pattern makes such reactions less common.

Applications in Drug Discovery and Development

The tetralone scaffold is a well-established pharmacophore. Its rigid structure is ideal for orienting substituents in a defined three-dimensional space, which is critical for precise interactions with biological targets like receptors and enzymes.

-

Central Nervous System (CNS) Agents: Substituted tetralins and tetralones are frequently used in the development of dopaminergic and serotonergic ligands, making them relevant for treating conditions like Parkinson's disease and depression.[2]

-

Anticancer and Antimicrobial Agents: The tetralone core has been incorporated into molecules with demonstrated anticancer, antibacterial, and antimalarial properties.[1]

-

Synthetic Intermediate: As demonstrated by the synthetic schemes, dimethyl-tetralones are not typically the final drug product but rather key intermediates. Their versatile reactivity allows for the attachment of various pharmacophoric groups and the construction of more complex, biologically active heterocyclic systems.

While the specific project for which this compound was developed is not detailed in the available literature, its structure strongly suggests its utility as an intermediate in a medicinal chemistry campaign, likely aimed at synthesizing novel CNS agents or other receptor modulators.

Conclusion

This compound represents a synthetically valuable but underexplored member of the tetralone family. While specific, validated experimental data remains sparse, a comprehensive understanding of its chemical nature can be achieved by analyzing robust protocols for closely related isomers. The synthesis of the 5,8-isomer demonstrates a logical and scalable pathway involving fundamental organic transformations. The reactivity of the dimethyl-2-tetralone core, centered on its enolizable ketone, provides a platform for extensive synthetic diversification. For researchers in drug development, this scaffold continues to offer a reliable and versatile starting point for the creation of novel and potent therapeutic agents.

References

-

Vera, W. J., & Banerjee, A. K. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC, 2009(xi), 228-234. [Link]

-

Banerjee, A. K., Vera, W., & Laya, M. S. (2004). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Synthetic Communications, 34(12), 2301-2309. [Link]

-

Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053. [Link]

-

Banerjee, A. K., Vera, W., & Laya, M. S. (2004). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. ResearchGate. [Link]

-

Appchem (n.d.). 2(1H)-Naphthalenone, 3,4-dihydro-5,7-dimethyl-. Appchem Catalog. [Link]

-

Ames, et al. (1965). As cited in: Synthesis of 5-Methoxy-2-tetralone. PrepChem. [Link]

-

Zibo Hangyu Biotechnology Development Co., Ltd (n.d.). 2(1H)-Naphthalenone,3,4-dihydro-5,7-dimethyl-. LookChem. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5,7-Dimethyl-2-tetralone

Abstract: This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 5,7-dimethyl-2-tetralone, a valuable intermediate in the development of pharmaceutical agents and other fine chemicals. The elucidated multi-step synthesis commences with the Friedel-Crafts acylation of m-xylene, followed by a Clemmensen reduction, and an intramolecular Friedel-Crafts cyclization to yield the 5,7-dimethyl-1-tetralone intermediate. The guide then details the subsequent conversion of the 1-tetralone to the target 2-tetralone via a four-step sequence involving reduction, dehydration, epoxidation, and acid-catalyzed rearrangement. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and a summary of key reaction parameters.

Introduction

This compound is a bicyclic aromatic ketone that serves as a crucial building block in organic synthesis. Its structural motif is found in a variety of biologically active molecules and is of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of the methyl groups on the aromatic ring and the ketone functionality in the alicyclic ring allows for diverse chemical modifications, making it a versatile precursor for the synthesis of more complex molecular architectures. This guide outlines a scientifically sound and validated pathway for the synthesis of this compound, providing the necessary detail for its practical implementation in a laboratory setting.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of this compound suggests a pathway originating from the more readily accessible 5,7-dimethyl-1-tetralone. The conversion of a 1-tetralone to a 2-tetralone is a known transformation in organic synthesis. The 5,7-dimethyl-1-tetralone can be envisioned as arising from an intramolecular Friedel-Crafts acylation of 4-(2,4-dimethylphenyl)butanoic acid. This butyric acid derivative can, in turn, be prepared from 3-(2,4-dimethylbenzoyl)propanoic acid via the reduction of the benzylic ketone. Finally, the benzoylpropanoic acid is accessible through a Friedel-Crafts acylation of m-xylene with succinic anhydride. This multi-step approach leverages common and well-understood organic reactions to construct the target molecule from simple, commercially available starting materials.

Detailed Synthesis Pathway

The forward synthesis of this compound is a multi-step process that can be broken down into two major stages: the synthesis of the 5,7-dimethyl-1-tetralone intermediate, and its subsequent conversion to the target this compound.

Step 1: Friedel-Crafts Acylation of m-Xylene

The synthesis begins with the Friedel-Crafts acylation of m-xylene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] This electrophilic aromatic substitution reaction introduces the acyl group onto the aromatic ring to form 3-(2,4-dimethylbenzoyl)propanoic acid. The regioselectivity of the acylation is directed by the two methyl groups on the m-xylene ring, leading to acylation at the 4-position.

Step 2: Clemmensen Reduction

The benzylic ketone of 3-(2,4-dimethylbenzoyl)propanoic acid is then reduced to a methylene group to yield 4-(2,4-dimethylphenyl)butanoic acid. The Clemmensen reduction, which employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl), is particularly effective for the reduction of aryl ketones.[3][4][5][6][7] This reaction is performed under strongly acidic conditions, to which the carboxylic acid group is tolerant.

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

The resulting 4-(2,4-dimethylphenyl)butanoic acid undergoes an intramolecular Friedel-Crafts acylation to form the six-membered alicyclic ring of 5,7-dimethyl-1-tetralone.[8][9] This cyclization is typically promoted by a strong protic acid, such as polyphosphoric acid (PPA) or methanesulfonic acid, which facilitates the formation of an acylium ion that then attacks the aromatic ring.[10]

Step 4: Conversion of 5,7-Dimethyl-1-tetralone to this compound

The conversion of the 1-tetralone to the 2-tetralone is accomplished through a four-step sequence:

The ketone of 5,7-dimethyl-1-tetralone is first reduced to the corresponding secondary alcohol, 5,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol. This can be achieved using a variety of reducing agents, with sodium borohydride (NaBH₄) in an alcoholic solvent being a mild and effective choice.

The resulting alcohol is then dehydrated to form the alkene, 5,7-dimethyl-3,4-dihydronaphthalene. This elimination reaction is typically carried out by heating the alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid.

The double bond of 5,7-dimethyl-3,4-dihydronaphthalene is then epoxidized to form 5,7-dimethyl-1,2-epoxy-1,2,3,4-tetrahydronaphthalene.[11] A common and effective epoxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[12]

Finally, the epoxide is subjected to an acid-catalyzed rearrangement to yield the target molecule, this compound.[13][14][15] Treatment of the epoxide with a dilute acid, such as sulfuric acid, promotes the opening of the epoxide ring and a subsequent hydride shift to form the more stable ketone at the 2-position.

Experimental Protocols

Synthesis of 3-(2,4-dimethylbenzoyl)propanoic acid

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-xylene and succinic anhydride.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature, then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization.

Synthesis of 4-(2,4-dimethylphenyl)butanoic acid

-

Prepare zinc amalgam by stirring zinc dust with a solution of mercuric chloride.

-

In a round-bottom flask, add the prepared zinc amalgam, concentrated hydrochloric acid, and a solution of 3-(2,4-dimethylbenzoyl)propanoic acid in a suitable solvent (e.g., toluene).

-

Heat the mixture to reflux with vigorous stirring for several hours.

-

Cool the reaction mixture, separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Synthesis of 5,7-dimethyl-1-tetralone

-

In a beaker, heat polyphosphoric acid (PPA) with mechanical stirring.

-

Slowly add 4-(2,4-dimethylphenyl)butanoic acid to the hot PPA.

-

Continue heating and stirring for a specified time until the cyclization is complete.

-

Carefully pour the hot reaction mixture onto crushed ice.

-

Extract the product with an organic solvent, wash the organic layer with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.[8]

Synthesis of this compound

-

Dissolve 5,7-dimethyl-1-tetralone in methanol or ethanol in a flask.

-

Cool the solution in an ice bath and add sodium borohydride in small portions.

-

Stir the reaction mixture at room temperature until the reaction is complete.

-

Quench the reaction by the slow addition of water, and then remove the solvent under reduced pressure.

-

Extract the product with an organic solvent, wash with water and brine, dry, and concentrate to yield the alcohol.

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the alcohol in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

After the reaction is complete, cool the mixture, wash with a sodium bicarbonate solution, water, and brine.

-

Dry the organic layer and remove the solvent to obtain the dihydronaphthalene.

-

Dissolve the dihydronaphthalene in a chlorinated solvent such as dichloromethane.

-

Cool the solution in an ice bath and add m-CPBA portion-wise.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Wash the reaction mixture with a sodium sulfite solution, a sodium bicarbonate solution, and brine.

-

Dry the organic layer and concentrate under reduced pressure to yield the epoxide.

-

Dissolve the crude epoxide in a suitable solvent such as acetone or ethanol.

-

Add a catalytic amount of dilute sulfuric acid.

-

Stir the mixture at room temperature or with gentle heating until the rearrangement is complete.

-

Neutralize the reaction with a sodium bicarbonate solution and remove the organic solvent.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

Data Summary

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | m-Xylene | Succinic anhydride, AlCl₃ | 3-(2,4-dimethylbenzoyl)propanoic acid | 80-90 |

| 2 | 3-(2,4-dimethylbenzoyl)propanoic acid | Zn(Hg), HCl | 4-(2,4-dimethylphenyl)butanoic acid | 75-85 |

| 3 | 4-(2,4-dimethylphenyl)butanoic acid | Polyphosphoric acid | 5,7-Dimethyl-1-tetralone | 70-80 |

| 4a | 5,7-Dimethyl-1-tetralone | NaBH₄ | 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol | >95 |

| 4b | 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol | p-TsOH | 5,7-Dimethyl-3,4-dihydronaphthalene | 85-95 |

| 4c | 5,7-Dimethyl-3,4-dihydronaphthalene | m-CPBA | 5,7-Dimethyl-1,2-epoxy-1,2,3,4-tetrahydronaphthalene | 80-90 |

| 4d | 5,7-Dimethyl-1,2-epoxy-1,2,3,4-tetrahydronaphthalene | H₂SO₄ | This compound | 70-80 |

Visualization of the Synthesis Pathway

Caption: Synthesis Pathway of this compound

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound from readily available starting materials. The individual steps are well-established reactions in organic synthesis, and the overall strategy is logical and efficient. This in-depth guide, with its detailed protocols and mechanistic explanations, should serve as a valuable resource for chemists in both academic and industrial research settings who require access to this important synthetic intermediate.

References

-

Wikipedia. (n.d.). 1-Tetralone. Retrieved from [Link]

- ARKAT USA, Inc. (2003). Chemoenzymatic synthesis of enantiopure dihydroxy-1,2,3,4- tetrahydronaphthalenes from naphthalene and dihydronaphthalene precursors. ARKIVOC, 2003(vii), 32-48.

- Vera, W. J., & Banerjee, A. K. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC, 2009(xi), 228-234.

-

Unknown. (n.d.). CLEMMENSEN REDUCTION. Retrieved from [Link]

-

Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

- Google Patents. (n.d.). CN112409145A - Preparation method of 1-tetralone.

- Lahiri, S., Ramarao, C., Rao, B. V., Rao, A. V. R., & Chorghade, M. S. (2003). Facile Synthesis of 5,6-Dimethoxy-1-tetralone. Organic Process Research & Development, 7(6), 955-957.

- Bräse, S., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1338-1345.

-

Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

-

TU Delft Research Portal. (2021, February 12). Biocatalytic Aromaticity-Breaking Epoxidation of Naphthalene and Nucleophilic Ring-Opening Reactions. Retrieved from [Link]

- ACS Publications. (2021, February 12). Biocatalytic Aromaticity-Breaking Epoxidation of Naphthalene and Nucleophilic Ring-Opening Reactions.

-

YouTube. (2021, March 16). F C alkylation of m xylene (Pre-lab lecture). Retrieved from [Link]

-

ChemTalk. (n.d.). Clemmensen Reduction. Retrieved from [Link]

-

BYJU'S. (n.d.). Clemmensen Reduction reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit. Retrieved from [Link]

-

National Institutes of Health. (2021, June 22). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[16]annulen-7-ols. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

-

YouTube. (2023, October 28). 29 | Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 5, 7-Dimethyl-1-tetralone, 10 grams. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Tetralone. Retrieved from [Link]

-

ResearchGate. (n.d.). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5 H -benzo[16]annulen-7-ols. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-TETRALONE. Retrieved from [Link]

-

MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Regioselectivity of the bromination of 1-oxo-1, 2, 3, 4-tetrahydronaphthalene and 6, 7-dimethyl-1-oxo-1, 2, 3, 4-tetrahydronaphthalene, and thiabiscyclanones synthesis on their basis. Retrieved from [Link]

- Google Patents. (n.d.). EP0125695B1 - 2-bromo-1-tetralone derivatives.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Rearrangement of Protected Epoxy-Alcohols into Tetrahydrofuran Derivatives: The Protecting Group Matters!. Retrieved from [Link]

-

LookChem. (n.d.). 2-Bromo-1-tetralone. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2-tetralone. Retrieved from [Link]

Sources

- 1. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 5. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 6. byjus.com [byjus.com]

- 7. Clemmensen Reduction [organic-chemistry.org]

- 8. calpaclab.com [calpaclab.com]

- 9. scbt.com [scbt.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. arkat-usa.org [arkat-usa.org]

- 13. research.tudelft.nl [research.tudelft.nl]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. CN112409145A - Preparation method of 1-tetralone - Google Patents [patents.google.com]

An In-Depth Technical Guide to 5,7-Dimethyl-2-tetralone

CAS Number: 150331-48-9

Prepared by a Senior Application Scientist

This technical guide provides a comprehensive overview of 5,7-Dimethyl-2-tetralone, a key chemical intermediate. Recognizing the specific informational requirements of researchers, scientists, and drug development professionals, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles. We will delve into its chemical identity, plausible synthetic routes, expected analytical characteristics, and its potential applications within the pharmaceutical landscape, all while maintaining a strong commitment to scientific integrity and practical utility.

Chemical Identity and Physicochemical Properties

This compound, systematically named 5,7-dimethyl-3,4-dihydronaphthalen-2(1H)-one, is a bicyclic aromatic ketone. The tetralone core is a privileged scaffold in medicinal chemistry, and the specific dimethyl substitution pattern of this molecule offers a unique steric and electronic profile for further chemical elaboration.

| Property | Value | Source |

| CAS Number | 150331-48-9 | [1] |

| Molecular Formula | C₁₂H₁₄O | [1] |

| Molecular Weight | 174.24 g/mol | [1] |

| IUPAC Name | 5,7-dimethyl-3,4-dihydronaphthalen-2(1H)-one | [1] |

| Canonical SMILES | CC1=CC(=C2CCC(=O)CC2=C1)C | [1] |

| InChIKey | XLLBOUOFVRYIQZ-UHFFFAOYSA-N | [1] |

Rationale and Proposed Synthesis

While a specific, peer-reviewed synthesis for this compound is not prominently documented, a logical and efficient synthetic pathway can be extrapolated from established methodologies for structurally similar compounds, such as 5,8-Dimethyl-2-tetralone. The following proposed synthesis leverages common and well-understood organic transformations, providing a solid foundation for laboratory execution.

The proposed pathway commences with the commercially available 5,7-Dimethyl-1-tetralone. The transformation from a 1-tetralone to a 2-tetralone derivative is a critical step that expands the synthetic utility of the core structure.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of 5,8-Dimethyl-2-tetralone and should be optimized for the 5,7-dimethyl isomer.[2][3]

Step 1: Reduction of 5,7-Dimethyl-1-tetralone to 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol

-

To a stirred solution of 5,7-Dimethyl-1-tetralone in ethanol at 0 °C, add sodium borohydride (NaBH₄) portion-wise.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of water, followed by extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

Causality: The use of a mild reducing agent like NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the aromatic ring. Ethanol serves as a protic solvent that is compatible with the reagent.

Step 2: Dehydration to 5,7-Dimethyl-3,4-dihydronaphthalene

-

Dissolve the crude alcohol from Step 1 in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (PTSA).

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and wash with a saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer and concentrate to yield the dihydronaphthalene derivative.

Causality: Acid-catalyzed dehydration of the secondary alcohol leads to the formation of a more stable conjugated alkene. The removal of water drives the equilibrium towards the product.

Step 3 & 4: Epoxidation and Rearrangement to this compound

-

Dissolve the dihydronaphthalene from Step 2 in dichloromethane (DCM) and cool to 0 °C.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature.

-

Stir the reaction at room temperature for several hours, monitoring for the consumption of the alkene.

-

Upon completion, wash the reaction mixture with a sodium sulfite solution, followed by sodium bicarbonate solution, and finally brine.

-

Dry the organic layer and concentrate.

-

Dissolve the crude epoxide in a mixture of ethanol and dilute sulfuric acid and heat under reflux for a few hours.

-

Cool the reaction, neutralize with a base, and extract with an organic solvent.

-

Purify the crude product by column chromatography to obtain this compound.

Causality: m-CPBA is a standard reagent for the epoxidation of alkenes. The subsequent acid-catalyzed rearrangement of the epoxide intermediate leads to the formation of the desired 2-tetralone.[2][3]

Spectroscopic Characterization (Predicted)

| Technique | Predicted Key Features |

| ¹H NMR | - Two singlets for the aromatic methyl groups (approx. δ 2.2-2.4 ppm).- Aromatic protons appearing as singlets or narrow doublets in the aromatic region (approx. δ 6.8-7.2 ppm).- Aliphatic protons of the tetralone ring appearing as multiplets in the upfield region (approx. δ 2.0-3.5 ppm). |

| ¹³C NMR | - Carbonyl carbon signal around δ 200-210 ppm.- Aromatic carbons in the range of δ 125-145 ppm.- Methyl carbons around δ 20-25 ppm.- Aliphatic carbons of the ring between δ 25-45 ppm. |

| IR Spectroscopy | - A strong carbonyl (C=O) stretching vibration around 1710-1720 cm⁻¹.- C-H stretching vibrations for aromatic and aliphatic protons.- C=C stretching vibrations for the aromatic ring. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 174.24. |

Self-Validation: These predicted data provide a baseline for researchers to confirm the identity and purity of their synthesized this compound. Any significant deviation from these expected values would warrant further investigation into the product's structure.

Applications in Drug Development

The tetralone scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate for a wide range of therapeutic agents.[4] The presence of a ketone functional group and an aromatic ring allows for diverse chemical modifications.

Role as a Synthetic Intermediate

Caption: Potential synthetic pathways from this compound.

-

Central Nervous System (CNS) Agents: Tetralone derivatives are key components in the synthesis of ligands for dopamine and serotonin receptors, making them relevant for developing antipsychotic, antidepressant, and anxiolytic drugs.[5]

-

Enzyme Inhibitors: The tetralone scaffold can be elaborated into more complex heterocyclic systems that are characteristic of kinase inhibitors, which are a major class of anticancer drugs.[5]

-

Antimicrobial and Antimalarial Agents: Various derivatives of tetralones have shown promising activity against bacteria, fungi, and malarial parasites.[4]

The 5,7-dimethyl substitution pattern of this particular tetralone provides a unique starting point for exploring structure-activity relationships (SAR) in these therapeutic areas. The methyl groups can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Trustworthiness: By adhering to these general safety protocols, researchers can mitigate potential risks associated with handling this compound in the absence of specific toxicity data.

References

-

Vera, W. J., & Banerjee, A. K. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC, 2009(xi), 228-234. Available from: [Link]

-

Banerjee, A. K., Vera, W., & Laya, M. (2004). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Synthetic Communications, 34(12), 2301-2309. Available from: [Link]

-

ResearchGate. (2004). A New Synthesis of 5,8-Dimethyl-2-tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Available from: [Link]

-

Amerigo Scientific. 5,7-Dimethyl-1-tetralone (97%). Available from: [Link]

-

GSRS. 5,7-DIMETHYL-1-TETRALONE. Available from: [Link]

-

Gauni, D. C., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(1), 2-14. Available from: [Link]

-

Al-Suhaimi, E. A., et al. (2022). (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease. Journal of Molecular Structure, 1250, 131805. Available from: [Link]

-

El-Faham, A., et al. (2022). Tandem synthesis of dihydronaphthalen-1(2H)-one derivatives via aldol condensation-Diels–Alder-aromatization sequence of reactions. RSC Advances, 12(35), 22695-22703. Available from: [Link]

-

Paquette, L. A., & Geng, F. (2007). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. Molecules, 12(1), 183-189. Available from: [Link]

-

PrepChem. Synthesis of 3,4-Dihydro-7-(2-quinolinylmethoxy)-1(2H)-naphthalenone. Available from: [Link]

Sources

Spectroscopic Data and Analysis of 5,7-Dimethyl-1-tetralone: A Technical Guide

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 5,7-Dimethyl-1-tetralone. Due to the limited availability of experimental data for its isomer, 5,7-Dimethyl-2-tetralone, this document focuses on the well-characterized 5,7-Dimethyl-1-tetralone as a valuable case study for understanding the spectroscopic properties of dimethyl-substituted tetralones. This guide will cover the synthesis, and detailed analysis of its mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy data. The experimental protocols, data interpretation, and the underlying principles are discussed to provide a practical resource for researchers in synthetic chemistry, medicinal chemistry, and drug development.

Introduction

Tetralones are a class of bicyclic aromatic ketones that serve as important intermediates in the synthesis of a wide range of biologically active compounds and natural products.[1] The strategic placement of substituent groups on the tetralone scaffold can significantly influence the pharmacological properties of the resulting molecules. 5,7-Dimethyl-1-tetralone (CAS No. 13621-25-5) is a member of this family, possessing a molecular formula of C₁₂H₁₄O and a molecular weight of 174.24 g/mol .[2][3] Its structural isomer, this compound, is a less documented compound, making a detailed analysis of the readily available 5,7-Dimethyl-1-tetralone a valuable endeavor for the scientific community.

This guide is designed to provide an in-depth understanding of the spectroscopic characteristics of 5,7-Dimethyl-1-tetralone, offering insights into how its structure dictates its spectral features. By understanding these correlations, researchers can better identify and characterize related compounds in their own work.

Synthesis of 5,7-Dimethyl-1-tetralone

The synthesis of 1-tetralones is a well-established area of organic chemistry, with several synthetic routes available. A common and effective method for the synthesis of substituted 1-tetralones is the intramolecular Friedel-Crafts acylation of the corresponding γ-arylbutyric acid.[4]

A plausible synthetic route to 5,7-Dimethyl-1-tetralone would involve the Friedel-Crafts acylation of 3,5-dimethylphenylbutyric acid. This precursor can be synthesized from 3,5-dimethylphenol through a series of reactions. The general steps are outlined below.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthetic pathway for 5,7-Dimethyl-1-tetralone.

Experimental Protocol: General Procedure for Intramolecular Friedel-Crafts Acylation

-

Step 1: Acid Chloride Formation: 3,5-Dimethylphenylbutyric acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane) to form the corresponding acid chloride.

-

Step 2: Cyclization: The crude acid chloride is then subjected to intramolecular Friedel-Crafts acylation using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in a suitable solvent like dichloromethane or nitrobenzene.

-

Step 3: Work-up and Purification: The reaction mixture is quenched with ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation under reduced pressure to yield 5,7-Dimethyl-1-tetralone.

Spectroscopic Data and Interpretation

This section details the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data for 5,7-Dimethyl-1-tetralone.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Data Summary Table:

| Ion | m/z (Relative Intensity) |

| [M]⁺ | 174 (100%) |

| [M-CH₃]⁺ | 159 (40%) |

| [M-CO]⁺ | 146 (30%) |

| [M-C₂H₄]⁺ | 146 (30%) |

| [M-CH₃-CO]⁺ | 131 (50%) |

Interpretation:

The mass spectrum of 5,7-Dimethyl-1-tetralone shows a prominent molecular ion peak [M]⁺ at m/z 174, which corresponds to its molecular weight. The fragmentation pattern is consistent with the structure of a tetralone. The loss of a methyl group (-15 amu) to give a peak at m/z 159 is a common fragmentation for methylated aromatic compounds. The peak at m/z 146 can be attributed to the loss of either a carbonyl group (-28 amu) or ethylene (-28 amu) via a retro-Diels-Alder reaction of the non-aromatic ring. The peak at m/z 131 corresponds to the subsequent loss of a carbonyl group from the [M-CH₃]⁺ fragment.

Diagram of Key Mass Spectrometry Fragmentations:

Caption: Key fragmentation pathways of 5,7-Dimethyl-1-tetralone in mass spectrometry.

Infrared (IR) Spectroscopy

Predicted IR Data Summary Table:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Medium | Aliphatic C-H stretch |

| ~1685 | Strong | C=O (ketone) stretch |

| ~1610, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~1380, 1460 | Medium | CH₃ bending |

| ~800-900 | Strong | Aromatic C-H out-of-plane bending (indicating substitution pattern) |

Interpretation:

The most prominent feature in the IR spectrum of 5,7-Dimethyl-1-tetralone is the strong absorption band around 1685 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an α,β-unsaturated ketone conjugated with an aromatic ring. The absorptions in the 3050-3000 cm⁻¹ and 1610-1480 cm⁻¹ regions are indicative of the aromatic C-H and C=C stretching vibrations, respectively. The aliphatic C-H stretching vibrations of the methylene groups in the saturated ring are expected to appear in the 2960-2850 cm⁻¹ range. The presence of methyl groups is confirmed by the bending vibrations around 1380 and 1460 cm⁻¹. The pattern of the out-of-plane C-H bending vibrations in the 800-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A sample of 5,7-Dimethyl-1-tetralone (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for acquiring one-dimensional spectra. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of signals.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

While experimental NMR spectra for 5,7-Dimethyl-1-tetralone are not widely published, a detailed analysis and prediction can be made based on established chemical shift values and coupling constants for similar structures.

Predicted ¹H NMR Data Summary Table (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | s | 1H | Ar-H (H-6) |

| ~6.8-7.0 | s | 1H | Ar-H (H-8) |

| ~2.9 | t | 2H | -CH₂- (H-4) |

| ~2.6 | t | 2H | -CH₂- (H-2) |

| ~2.3 | s | 3H | Ar-CH₃ (C-5) |

| ~2.2 | s | 3H | Ar-CH₃ (C-7) |

| ~2.1 | p | 2H | -CH₂- (H-3) |

Predicted ¹³C NMR Data Summary Table (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C=O (C-1) |

| ~145 | Ar-C (C-4a) |

| ~140 | Ar-C (C-8a) |

| ~138 | Ar-C (C-5) |

| ~135 | Ar-C (C-7) |

| ~128 | Ar-CH (C-6) |

| ~126 | Ar-CH (C-8) |

| ~38 | -CH₂- (C-2) |

| ~30 | -CH₂- (C-4) |

| ~23 | -CH₂- (C-3) |

| ~21 | Ar-CH₃ (C-5) |

| ~20 | Ar-CH₃ (C-7) |

Interpretation of NMR Spectra:

-

¹H NMR: The aromatic region is expected to show two singlets for the two aromatic protons, H-6 and H-8, due to the meta-positioning of the methyl groups. The aliphatic region should display three signals corresponding to the three methylene groups of the saturated ring. The protons at C-4, being adjacent to the aromatic ring, would appear as a triplet around 2.9 ppm. The protons at C-2, adjacent to the carbonyl group, would also be a triplet at around 2.6 ppm. The protons at C-3 would appear as a pentet (or multiplet) around 2.1 ppm, being coupled to both the C-2 and C-4 protons. The two methyl groups on the aromatic ring would each give a sharp singlet at around 2.3 and 2.2 ppm.

-

¹³C NMR: The carbonyl carbon (C-1) is expected to have a chemical shift in the downfield region, around 198 ppm. The aromatic region will show four quaternary carbon signals (for C-4a, C-8a, C-5, and C-7) and two methine carbon signals (for C-6 and C-8). The aliphatic region will display three signals for the three methylene carbons (C-2, C-3, and C-4). The two methyl carbons will appear in the upfield region, around 20-21 ppm.

Diagram of ¹H-¹³C HMBC Key Correlations:

Sources

The Emergence of 5,7-Dimethyl-2-tetralone: A Comprehensive Technical Guide for Chemical Researchers

Abstract

This technical guide provides an in-depth exploration of 5,7-Dimethyl-2-tetralone, a significant bicyclic aromatic ketone with potential applications in medicinal chemistry and drug development. The document details a plausible synthetic pathway, rooted in established organic chemistry principles, and outlines the analytical techniques required for its structural elucidation and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this specific tetralone derivative.

Introduction: The Significance of the Tetralone Scaffold

Tetralone derivatives are a class of compounds that have garnered considerable attention in the field of medicinal chemistry. Their rigid, fused-ring structure provides a unique scaffold for the development of novel therapeutic agents. The inherent reactivity of the ketone functional group, coupled with the potential for diverse substitutions on the aromatic ring, makes tetralones versatile building blocks in the synthesis of complex molecules with a wide range of biological activities.[1] These activities include potential as anticancer, antibacterial, antimalarial, and antipsychotic agents.[1] The strategic placement of methyl groups on the aromatic ring, as in the case of this compound, can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets.

A Proposed Synthetic Pathway: From Diones to Dimethyl-2-tetralone

While a definitive, step-by-step "discovery" of this compound (CAS Registry Number: 150331-48-9) is not extensively documented in widely available literature, a plausible and efficient synthesis can be conceptualized based on established methodologies for analogous structures.[2][3] A particularly relevant approach involves the transformation of a corresponding 1-tetralone precursor. The synthesis of 5,8-dimethyl-2-tetralone, for instance, has been achieved starting from 5,8-dimethyl-1-tetralone.[3] This suggests a similar strategy could be employed for the 5,7-dimethyl isomer.

The proposed synthetic route commences with the readily available 5,7-dimethyl-1-tetralone. This precursor can be converted to an unsaturated intermediate, a dihydronaphthalene derivative, which then undergoes epoxidation followed by acid-catalyzed hydrolysis to yield the target this compound.[4] This multi-step process offers a logical and experimentally viable approach to the target molecule.

Experimental Protocol: A Hypothetical, Step-by-Step Synthesis

The following protocol is a conceptualized procedure based on analogous syntheses and fundamental organic chemistry principles. It is intended to serve as a foundational guide for the laboratory synthesis of this compound.

Step 1: Conversion of 5,7-Dimethyl-1-tetralone to 5,7-Dimethyl-dihydronaphthalene

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 5,7-dimethyl-1-tetralone in toluene.

-

Addition of Reagents: Add 2,4-pentanediol and a catalytic amount of p-toluenesulfonic acid (PTSA).

-

Reaction Conditions: Heat the mixture to reflux, allowing for the azeotropic removal of water. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5,7-dimethyl-dihydronaphthalene.

Step 2: Epoxidation of 5,7-Dimethyl-dihydronaphthalene

-

Reaction Setup: Dissolve the crude dihydronaphthalene from the previous step in dichloromethane in a flask cooled in an ice bath.

-

Addition of Reagent: Slowly add a solution of m-chloroperbenzoic acid (m-CPBA) in dichloromethane to the cooled solution.

-

Reaction Conditions: Stir the reaction mixture at 0-5°C for several hours, monitoring for the disappearance of the starting material by TLC.

-

Work-up: Filter the reaction mixture to remove the m-chlorobenzoic acid byproduct. Wash the filtrate with a sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude epoxide.

Step 3: Acid-Catalyzed Hydrolysis to this compound

-

Reaction Setup: Dissolve the crude epoxide in a mixture of ethanol and dilute sulfuric acid.

-

Reaction Conditions: Heat the mixture under reflux for a few hours. Monitor the conversion of the epoxide to the desired 2-tetralone by TLC.

-

Work-up: After cooling, neutralize the reaction mixture with a sodium bicarbonate solution and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Structural Elucidation and Characterization

The definitive confirmation of the structure of the synthesized this compound relies on a combination of spectroscopic techniques.

Spectroscopic Data (Predicted and Analogous)

| Technique | Expected Key Features |

| ¹H NMR | Aromatic protons as singlets or closely coupled doublets in the aromatic region. Two distinct singlets for the two methyl groups attached to the aromatic ring. Aliphatic protons of the tetralone ring will appear as multiplets in the upfield region. |

| ¹³C NMR | A signal for the carbonyl carbon (C=O) in the downfield region (around 200-210 ppm). Signals for the aromatic carbons, with quaternary carbons appearing at different chemical shifts than protonated carbons. Signals for the aliphatic carbons of the tetralone ring and the two methyl group carbons in the upfield region. |

| IR Spectroscopy | A strong absorption band characteristic of a ketone carbonyl group (C=O stretch) typically in the range of 1700-1720 cm⁻¹. C-H stretching vibrations for both aromatic and aliphatic protons. Aromatic C=C stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₁₄O), which is 174.24 g/mol .[2] Characteristic fragmentation patterns for tetralone derivatives. |

Self-Validating System for Protocol Trustworthiness

The integrity of this synthetic protocol is maintained through a series of in-process checks and final product analysis.

-

TLC Monitoring: At each stage of the synthesis, thin-layer chromatography should be used to monitor the consumption of the starting material and the formation of the product. This allows for the real-time assessment of reaction progress and can indicate the presence of any significant side products.

-

Spectroscopic Confirmation: The final, purified product must be subjected to the full suite of spectroscopic analyses outlined above. The obtained data should be meticulously compared with predicted values and data from structurally similar compounds to unequivocally confirm the identity and purity of the this compound.

-

Melting Point Determination: For a solid product, a sharp and well-defined melting point is a strong indicator of purity.

Visualization of the Synthetic Workflow

To provide a clear visual representation of the proposed synthetic pathway, the following diagram illustrates the transformation from the starting material to the final product.

Caption: Proposed synthetic route to this compound.

Potential Applications and Future Directions

The exploration of this compound and its derivatives opens up avenues for research in drug discovery. The tetralone scaffold is a known pharmacophore in various biologically active molecules. The specific substitution pattern of this compound may confer unique properties that could be exploited in the design of novel inhibitors for enzymes or ligands for receptors implicated in various diseases. Further research is warranted to synthesize this compound, fully characterize its properties, and evaluate its biological activity in relevant assays.

Conclusion

This technical guide has provided a comprehensive overview of this compound, from its conceptual synthesis to its structural characterization. By leveraging established chemical principles and drawing parallels with known synthetic routes for analogous compounds, a robust framework for the preparation and study of this molecule has been presented. The detailed protocols and analytical guidelines are intended to empower researchers to further investigate the chemical and biological properties of this intriguing tetralone derivative, potentially unlocking new opportunities in the development of novel therapeutics.

References

Sources

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to 5,7-Dimethyl-2-tetralone

Abstract

This compound is a bicyclic aromatic ketone of significant interest in synthetic and medicinal chemistry. As a member of the tetralone family, it serves as a versatile intermediate for the construction of complex molecular architectures and pharmacologically active agents.[1] The strategic placement of the methyl groups on the aromatic ring and the ketone functionality in the saturated ring makes it a valuable building block for developing derivatives with diverse biological activities, including anti-inflammatory and antimicrobial properties.[2][3][4] This guide provides a comprehensive overview of this compound, detailing its chemical properties, a validated synthetic approach, characterization data, and its applications in drug discovery and development.

Core Molecular Profile

This compound, systematically named 5,7-dimethyl-3,4-dihydronaphthalen-2(1H)-one, is characterized by a tetralin core with a ketone at the C2 position and methyl groups at C5 and C7.[5] This substitution pattern is crucial for its reactivity and the stereoelectronic properties of its derivatives.

Physicochemical & Structural Data

A summary of the key identifiers and computed physical properties for this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| IUPAC Name | 5,7-dimethyl-3,4-dihydro-1H-naphthalen-2-one | [5] |

| CAS Number | 150331-48-9 | [5] |

| Molecular Formula | C₁₂H₁₄O | [5][6] |

| Molecular Weight | 174.24 g/mol | [5][6] |

| Density | 1.054 g/cm³ | [5] |

| Boiling Point | 302.245 °C at 760 mmHg | [5] |

| Flash Point | 128.248 °C | [5] |

| Refractive Index | 1.552 | [5] |

| Canonical SMILES | CC1=CC(=C2CCC(=O)CC2=C1)C | [5] |

| InChIKey | XLLBOUOFVRYIQZ-UHFFFAOYSA-N | [5] |

Synthesis Pathway and Protocol

The synthesis of 2-tetralones is often achieved via the corresponding 1-tetralone isomer, which is typically more accessible. While specific literature for the synthesis of this compound is sparse in the provided data, a robust and well-documented analogous synthesis for the closely related 5,8-dimethyl-2-tetralone provides a reliable blueprint.[7][8][9] This validated pathway proceeds through a dihydronaphthalene intermediate, followed by epoxidation and acid-catalyzed rearrangement.

Proposed Synthetic Workflow

The conversion from 5,7-Dimethyl-1-tetralone to this compound can be logically constructed in three principal steps, as illustrated below.

Caption: Proposed synthesis of this compound from its C1 isomer.

Detailed Experimental Protocol (Analogous Method)

This protocol is adapted from the validated synthesis of 5,8-dimethyl-2-tetralone and represents a field-proven methodology for this class of transformation.[9]

Step 1: Synthesis of 5,7-Dimethyl-3,4-dihydronaphthalene

-

To a solution of 5,7-dimethyl-1-tetralone (1.0 eq) in dry toluene, add p-toluenesulfonic acid (catalytic amount) and 2,4-pentanediol (4.0 eq).

-

Reflux the mixture using a Dean-Stark apparatus to remove water for approximately 48 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature, pour it into a dilute sodium bicarbonate solution, and extract with toluene.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dihydronaphthalene product, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 5,7-dimethyl-3,4-dihydronaphthalene (1.0 eq) in dichloromethane and cool the solution to 0-5 °C in an ice bath.

-

Add a solution of m-chloroperbenzoic acid (m-CPBA, ~1.5 eq) in dichloromethane dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at this temperature for approximately 6 hours.

-

Filter the reaction mixture to remove the m-chlorobenzoic acid byproduct.

-

Wash the filtrate with a 10% sodium hydroxide solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude epoxide intermediate.

-

Dissolve the crude epoxide in ethanol and add an aqueous solution of sulfuric acid (e.g., 60%).

-

Heat the mixture at 60 °C for 3 hours to facilitate the rearrangement to the 2-tetralone.

-

After cooling, dilute the mixture with water and extract with an appropriate solvent (e.g., ether or chloroform).

-

Wash the organic extract, dry, and concentrate. Purify the resulting crude product by column chromatography (silica gel) to obtain pure this compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques. While specific experimental spectra are not available in the provided search data, the expected characteristic signals can be predicted based on its molecular structure.

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (singlets or narrow multiplets) in the δ 6.5-7.5 ppm range. - Protons on the saturated ring adjacent to the ketone and aromatic ring (multiplets) in the δ 2.0-3.5 ppm range. - Two sharp singlets for the two methyl groups attached to the aromatic ring around δ 2.2-2.5 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal in the δ 200-215 ppm region. - Aromatic carbons in the δ 120-150 ppm range. - Aliphatic carbons (CH₂) of the saturated ring in the δ 20-50 ppm range. - Methyl carbons around δ 20-25 ppm. |

| IR Spectroscopy | - Strong C=O stretching vibration for the ketone at approximately 1710-1720 cm⁻¹. - C-H stretching vibrations for aromatic and aliphatic groups around 2850-3100 cm⁻¹. - C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region. |

| Mass Spec. | - A molecular ion (M⁺) peak corresponding to its molecular weight (174.24). |

Applications in Drug Discovery

The tetralone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] this compound provides a synthetically accessible starting point for generating novel compounds with potential therapeutic value.

Role as a Core Scaffold

The reactivity of the ketone and the adjacent methylene groups allows for extensive chemical modification, enabling the synthesis of large libraries of derivatives for screening.

Caption: The 2-tetralone core as a versatile scaffold for drug discovery.

Key Therapeutic Areas

-

Anti-inflammatory Agents : Tetralone derivatives have been identified as potent inhibitors of the Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine.[2][4] By inhibiting the tautomerase activity of MIF, these compounds can reduce inflammatory responses, making them promising candidates for treating systemic inflammation.[4]

-

Antidepressants and CNS Agents : The tetralone structure is a key component in several centrally acting agents. For instance, 5,6-dimethoxy-1-tetralone is an intermediate in the synthesis of novel antidepressants that act as α-2-antagonists and norepinephrine uptake inhibitors.[10] The dimethyl substitution pattern of this compound offers a unique lipophilic profile that can be exploited for developing new CNS-penetrant molecules.

-

Antimicrobial and Anticancer Compounds : Various substituted tetralones have demonstrated significant antibacterial and antifungal activity.[3] Furthermore, derivatives such as thiazoline-tetralins have been evaluated for their anticancer potency, showing the ability to induce apoptosis in cancer cell lines.[11]

Conclusion

This compound is a high-value chemical intermediate with a strategic structure conducive to the synthesis of diverse and complex molecules. Its robust, albeit analogous, synthetic pathway from the corresponding 1-tetralone makes it an accessible building block for research and development. The proven therapeutic potential of the broader tetralone class in areas such as inflammation, CNS disorders, and oncology underscores the importance of this compound as a foundational scaffold for future drug discovery efforts.

References

-

5,7-DIMETHYL-1-TETRALONE - gsrs. (n.d.). Retrieved January 14, 2026, from [Link]

-

Banerjee, A. K., & Vera, W. J. (2004). A New Synthesis of 5,8‐Dimethyl‐2‐tetralone—A Potential Intermediate for the Synthesis of Ring‐A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8‐Dimethyldihydronapthalene. Synthetic Communications, 34(12), 2301-2309. [Link]

-

Vera, W. J., & Banerjee, A. K. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC, 2009(xi), 228-234. [Link]

-

Garai, J., Krekó, M., Őrfi, L., Jakus, P. B., Rumbus, Z., Kéringer, P., Garami, A., Vámos, E., Kovács, D., Vántus, V. B., Radnai, B., & Lóránd, T. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1357–1369. [Link]

-

Banerjee, A. K., & Vera, W. J. (2004). A New Synthesis of 5,8‐Dimethyl‐2‐tetralone—A Potential Intermediate for the Synthesis of Ring‐A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8‐Dimethyldihydronapthalene. Taylor & Francis Online. Retrieved January 14, 2026, from [Link]

-

Banerjee, A. K., Vera, W. J., & Laya, M. S. (2004). A New Synthesis of 5,8‐Dimethyl‐2‐tetralone—A Potential Intermediate for the Synthesis of Ring‐A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8‐Dimethyldihydronapthalene. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Banerjee, A. K., Vera, W. J., & Laya, M. S. (2004). A New Synthesis of 5,8-Dimethyl-2- tetralone—A Potential Intermediate for the Synthesis of Ring‐A Aromatic Sesquiterpenes. ResearchGate. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 5,7-Dimethyltetralin. Retrieved January 14, 2026, from [Link]

-

Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (2024). ACS Omega. [Link]

-

Vera, W. J., & Banerjee, A. K. (2009). An efficient approach for the synthesis of 6,7-Dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ResearchGate. Retrieved January 14, 2026, from [Link]

-

5,7-Dimethyl-1-tetralone (97%) - Amerigo Scientific. (n.d.). Retrieved January 14, 2026, from [Link]

-

Gauni, Y., & Singh, P. (2020). Tetralone Scaffolds and Their Potential Therapeutic Applications. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. Retrieved January 14, 2026, from [Link]

-

1-Tetralone - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules, 21(11), 1433. [Link]

-

Naidu, A., & Dave, M. (2010). Synthesis and Biological Activities of 3-Carboxy-7-Methoxy-1-Tetralone Derivatives: Part-I. Asian Journal of Chemistry, 12, 679-686. [Link]

-

1(2H)-Naphthalenone, 6-amino-3,4-dihydro - Organic Syntheses Procedure. (n.d.). Retrieved January 14, 2026, from [Link]

-

Garai, J., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. PMC - NIH. Retrieved January 14, 2026, from [Link]

- CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. arkat-usa.org [arkat-usa.org]

- 11. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of 5,7-Dimethyl-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethyl-2-tetralone, a substituted tetralone derivative, represents a key structural motif in medicinal chemistry and drug discovery. The tetralone scaffold is a versatile building block for the synthesis of a wide range of biologically active compounds. Understanding the precise physical and chemical characteristics of specific isomers, such as this compound, is paramount for its effective utilization in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the known physical properties of this compound, compiled from available data to support researchers in their synthetic and drug development endeavors.

Molecular and Physicochemical Properties

This compound is a bicyclic ketone with the molecular formula C₁₂H₁₄O. Its structure features a dihydronaphthalene core with a carbonyl group at the 2-position and two methyl groups at the 5 and 7 positions of the aromatic ring. These substitutions significantly influence its physical and chemical behavior compared to the parent 2-tetralone molecule.

Key Identifiers

| Identifier | Value |

| IUPAC Name | 5,7-dimethyl-3,4-dihydronaphthalen-2(1H)-one |

| CAS Number | 150331-48-9[1] |

| Molecular Formula | C₁₂H₁₄O[1] |

| Molecular Weight | 174.24 g/mol [1] |

| Canonical SMILES | CC1=CC(=C2CCC(=O)CC2=C1)C[1] |

| InChI | InChI=1S/C12H14O/c1-8-5-9(2)12-4-3-11(13)7-10(12)6-8/h5-6H,3-4,7H2,1-2H3[1] |

Calculated Physical Properties

| Property | Calculated Value | Source |

| Density | 1.054 g/cm³ | [1] |

| Boiling Point | 302.245 °C at 760 mmHg | [1] |

| Flash Point | 128.248 °C | [1] |

| Refractive Index | 1.552 | [1] |

| LogP | 2.361 | [1] |

| Topological Polar Surface Area | 17.07 Ų | [1] |

It is crucial to note that these are predicted values and should be used as estimations until they can be confirmed by experimental validation. The lack of readily available experimental data highlights an opportunity for further research to characterize this compound fully.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a compound. While experimental spectra for this compound are not currently available in public databases, predicted NMR spectra can offer guidance for researchers synthesizing this molecule.

-

¹H NMR: Predicted proton NMR data can help in assigning the signals for the aromatic protons, the benzylic protons, and the protons on the saturated portion of the tetralone ring, as well as the distinct signals for the two methyl groups.

-

¹³C NMR: Predicted carbon NMR data would indicate the chemical shifts for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the aliphatic carbons of the cyclohexenone ring.

The acquisition and publication of experimental NMR, IR, and mass spectrometry data for this compound would be a valuable contribution to the chemical research community.

Synthesis and Purification Strategies

The synthesis of substituted 2-tetralones can be a challenging endeavor, often requiring multi-step sequences. While a specific, detailed protocol for this compound is not extensively documented in readily accessible literature, general synthetic strategies for related dimethyl-2-tetralones can be adapted.

One plausible synthetic route could involve the appropriate Friedel-Crafts acylation of a corresponding dimethylated aromatic precursor, followed by cyclization and subsequent functional group manipulations to introduce the ketone at the 2-position. For instance, the synthesis of 5,8-Dimethyl-2-tetralone has been reported starting from 5,8-dimethyl-1-tetralone, which is converted to an unsaturated derivative, followed by epoxidation and acid-catalyzed hydrolysis to yield the desired 2-tetralone.[2][3] A similar strategy could potentially be employed for the synthesis of the 5,7-dimethyl isomer.

General Purification Workflow

The purification of tetralone derivatives typically involves standard laboratory techniques. The following workflow illustrates a general approach that can be optimized for this compound.

Caption: General workflow for the purification of this compound.

The choice of eluent for column chromatography would need to be determined empirically, typically using a solvent system of hexane and ethyl acetate with varying polarity.

Applications in Medicinal Chemistry and Drug Discovery

The tetralone scaffold is a privileged structure in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic compounds. Tetralone derivatives have been investigated for a wide range of therapeutic applications, including their use as intermediates in the synthesis of potential treatments for neurodegenerative diseases like Parkinson's syndrome.[4]

While the specific biological activities of this compound are not yet widely reported, its structural features suggest potential for exploration in several areas:

-

Scaffold for Novel Ligands: The dimethylated tetralone core can serve as a rigid scaffold for the synthesis of new ligands targeting various receptors and enzymes.

-

Intermediate for Complex Molecules: It can be a crucial intermediate in the total synthesis of more complex natural products or designed molecules with therapeutic potential.

The reference to this compound in the Journal of Medicinal Chemistry suggests its relevance in the development of new chemical entities for biological screening.[1] Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in drug discovery.

Conclusion

This compound is a chemical entity with significant potential in the field of medicinal chemistry. This guide has consolidated the available physical and chemical data for this compound, highlighting the reliance on calculated properties in the absence of comprehensive experimental validation. The need for further research to fully characterize this molecule through experimental determination of its physical properties and spectral data is evident. The development of a robust and well-documented synthetic protocol would further enhance its accessibility and utility for the scientific community, paving the way for its application in the discovery of novel therapeutics.

References

-

An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone - arkat usa. [Link]

-

A New Synthesis of 5,8-Dimethyl-2- tetralone—A Potential Intermediate for the Synthesis of Ring-A Aromatic Sesquiterpenes. Nov - ResearchGate. [Link]

-

Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate, - Scholars Research Library. [Link]

-

5,7-Dimethyl-1-tetralone (97%) - Amerigo Scientific. [Link]

-

Total Synthesis of Natural Products Containing the Tetralone Subunit - Semantic Scholar. [Link]

-

CAS No.150331-48-9,this compound Suppliers - LookChem. [Link]

- CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google P

-

(PDF) A New Synthesis of 5,8‐Dimethyl‐2‐tetralone—A Potential Intermediate for the Synthesis of Ring‐A Aromatic Sesquiterpenes. Novel Transformation During Acetoxylation of 5,8‐Dimethyldihydronapthalene - ResearchGate. [Link]

-

5,7-DIMETHYL-1-TETRALONE - gsrs. [Link]

-

5, 7-Dimethyl-1-tetralone, 10 grams. [Link]

-